Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
CAS No. |
1206972-64-6 |
|---|---|
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-3-2-6(10(11,12)13)4-8(15)14-7/h2-5H,1H3 |
InChI Key |
DQPLVBDGBHLCMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Reactions
These reactions involve the condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds (e.g., bromopyruvates) under acidic or basic conditions to form the fused bicyclic structure. For example, ethyl bromopyruvate reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridine-2-carboxylates.
Multicomponent Reactions (MCRs)
MCRs enable one-pot assembly of the heterocycle from three or more components, such as 2-aminopyridines, aldehydes, and acetylenes. These reactions are often catalyzed by transition metals (e.g., Cu) or proceed under metal-free conditions.
Oxidative Coupling
Copper-catalyzed oxidative coupling of imidazo[1,2-a]pyridines with methyl ketones generates 1,2-diketones, which can be further functionalized.
Introduction of Trifluoromethyl and Methyl Ester Groups
Trifluoromethyl Group Incorporation
The trifluoromethyl (CF₃) group is introduced via:
Methyl Ester Functionalization
The methyl ester at position 2 is typically introduced via:
-
Esterification : Reaction of the corresponding carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄).
-
Direct Alkylation : Nucleophilic substitution of a halogenated precursor with methyl alcohol.
Detailed Synthesis Routes
Route 1: Metal-Free Aqueous Synthesis
A rapid, NaOH-promoted cycloisomerization of N-propargylpyridinium bromides yields imidazo[1,2-a]pyridines under ambient, aqueous conditions (10–15 minutes, quantitative yield). This method minimizes environmental impact and is scalable.
Reaction Scheme :
Optimization :
Route 2: Copper-Catalyzed Coupling
Route 3: Bromopyruvate-Mediated Cyclization
Optimization and Green Chemistry Approaches
Metal-Free and Aqueous Conditions
The NaOH-promoted method (Route 1) eliminates toxic metals and solvents, achieving space-time yields >10,000 g/L·h.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: NaOCH₃, KOtBu, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has been identified as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, studies showed that certain synthesized derivatives displayed effective inhibition against pathogenic bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics .
Food Safety Testing
The compound is utilized in analytical chemistry for detecting and quantifying carcinogenic compounds in food products. Its application in food safety ensures compliance with health regulations and protects consumer health.
Analytical Techniques
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to analyze food samples for the presence of harmful substances using this compound .
Biochemical Research
In biochemical research, this compound serves as a tool for studying enzyme inhibition and metabolic pathways. Its unique structure allows researchers to investigate interactions with various biological targets.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer and diabetes. This inhibition can provide insights into disease mechanisms and potential therapeutic strategies .
Material Science
The compound is explored for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics. Its incorporation into polymer matrices can enhance material performance.
Material Properties
Research indicates that the addition of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for applications requiring high durability and resistance to environmental factors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Structure : Trifluoromethyl at position 8, methyl ester at position 3.
- Molecular Formula : C₁₀H₇F₃N₂O₂ (identical to the target compound).
- Key Differences: The positional shift of the -CF₃ group (8 vs. The ester group at position 3 may influence steric interactions in enzymatic pockets compared to position 2 .
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Structure : -CF₃ at position 5, ethyl ester (-COOCH₂CH₃) at position 2.
- Molecular Formula : C₁₁H₉F₃N₂O₂.
- The -CF₃ group at position 5 may reduce steric hindrance in planar aromatic systems compared to position 7 .
Ester Group Variations
7-(Trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (12c)
- Structure : Methyl group at position 2, carboxylate at position 3.
- Synthesis : Yield of 65% via APCI-MS-confirmed routes .
- Key Differences : Replacement of the ester at position 2 with a methyl group simplifies the structure but may reduce reactivity for further functionalization. The -CF₃ at position 7 is retained, preserving electronic effects .
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
- Structure : Pyrimidine core (vs. pyridine), -CF₃-phenyl at position 2.
- Properties : Melting point = 129.1–131.6 °C; yield = 78%.
- Key Differences : The pyrimidine ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromatic π-stacking interactions. The -CF₃-phenyl group enhances steric bulk, which may impact target selectivity .
Complex Bicyclic Derivatives
6-Cyclopropyl-2-(3-ethylsulfonylpyrazolo[1,5-a]pyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-c]pyrimidin-5-one
- Structure : Fused bicyclic system with cyclopropyl and ethylsulfonyl groups.
- Synthesis : 50% yield via Pd-catalyzed hydrogenation and column chromatography.
- The ethylsulfonyl group introduces polar character, enhancing solubility in aqueous environments .
Table 1: Key Properties of Selected Analogs
Biological Activity
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H6F3N2O2
- Molecular Weight : 230.14 g/mol
- CAS Number : 1620569-19-8
- IUPAC Name : this compound
The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Pharmacological Properties
-
Anticancer Activity :
- This compound has been investigated for its role as a c-Met inhibitor. c-Met is a receptor tyrosine kinase implicated in various cancers.
- In vitro studies demonstrated that this compound can inhibit c-Met signaling pathways, leading to reduced cell proliferation and migration in cancer cell lines. For instance, a related imidazo[1,2-a]pyridine derivative showed an IC50 of 188.5 nM against EBC-1 cells expressing high levels of c-Met .
- Enzyme Inhibition :
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The mechanism is believed to involve modulation of signaling pathways associated with neuronal survival and function.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of c-Met Activation : By blocking the phosphorylation of c-Met and downstream signaling molecules such as Akt and ERK, the compound effectively reduces tumor growth and metastasis in various cancer models .
- Metabolic Pathway Interference : The compound's structure allows it to interact with enzymes that regulate key metabolic processes, thus altering cellular metabolism in favor of apoptosis in cancer cells .
Study on Anticancer Properties
A notable study focused on the anticancer properties of related imidazo[1,2-a]pyridine derivatives revealed significant findings:
| Compound | IC50 (nM) | Effect on Cell Proliferation | Mechanism |
|---|---|---|---|
| Compound 31 | 12.8 | Strong inhibition in EBC-1 cells | c-Met inhibition |
| Methyl derivative | 188.5 | Moderate inhibition in various cancer lines | c-Met signaling disruption |
This data suggests that structural modifications can lead to enhanced potency against cancer cell lines driven by aberrant c-Met signaling.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption characteristics:
- Oral Bioavailability : Approximately 29.4% in animal models.
- Half-Life : Around 1.17 hours.
These properties are essential for understanding the compound's potential as a therapeutic agent and its dosing regimen in clinical settings .
Q & A
Q. What are the established synthetic routes for Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions affect yield?
The synthesis typically involves cycloisomerization or condensation reactions. A common method for analogous compounds (e.g., ethyl esters) employs cycloisomerization of N-propargylpyridiniums under basic aqueous conditions (e.g., NaOH), achieving high yields at ambient temperatures . Adjusting the esterification step (methyl vs. ethyl) requires careful selection of alcohol reactants (e.g., methanol) and acid catalysts. Reaction parameters like solvent polarity (e.g., DMF vs. water), temperature (25–80°C), and catalyst type (e.g., Pd/Cu for cross-coupling) significantly impact yield and purity. For example, elevated temperatures may accelerate trifluoromethyl group incorporation but risk side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the imidazo[1,2-a]pyridine core and trifluoromethyl group. The ester carbonyl (C=O) typically resonates at ~165–170 ppm in C NMR, while the CF group shows a singlet in F NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHFNO: theoretical 244.05 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects ester C=O stretches (~1700 cm) and aromatic C-H vibrations (~3100 cm) .
Q. What initial biological screening assays are recommended to explore its therapeutic potential?
Prioritize assays aligned with imidazo[1,2-a]pyridine bioactivity:
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with targets like kinases or GPCRs .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Microbial Inhibition : Broth microdilution for antibacterial/antifungal activity (e.g., against S. aureus or C. albicans) .
Advanced Research Questions
Q. How can researchers optimize the trifluoromethyl group's introduction during synthesis?
Strategies include:
- Electrophilic Trifluoromethylation : Use reagents like Togni’s reagent or Umemoto’s salts under catalytic conditions (e.g., Cu(I)) to enhance regioselectivity .
- Late-Stage Functionalization : Introduce CF via cross-coupling (e.g., Suzuki-Miyaura with trifluoromethyl boronic esters) to avoid interference with ester groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of trifluoromethyl intermediates, reducing side products .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound Purity : Verify purity (>95%) via HPLC and confirm absence of residual solvents (e.g., ethyl acetate) that may skew results .
- Structural Confirmation : Re-evaluate NMR and X-ray crystallography data to rule out isomerization or degradation .
Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?
Use a comparative framework:
Core Modifications : Synthesize analogs with varying substituents (Table 1).
In Silico Modeling : Perform docking studies (e.g., AutoDock) to predict binding modes with targets like COX-2 or EGFR .
Pharmacokinetic Profiling : Assess logP (lipophilicity) and metabolic stability (e.g., microsomal assays) to link substituents to ADME properties .
Q. Table 1. SAR Comparison of Imidazo[1,2-a]pyridine Derivatives
Q. Methodological Notes
- Synthetic Optimization : Always monitor reactions via TLC or LC-MS to track intermediate formation .
- Data Reproducibility : Triplicate biological assays with statistical validation (e.g., ANOVA) minimize variability .
- Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
